molecular formula C25H31N7O2 B2961381 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1171058-29-9

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide

Cat. No. B2961381
CAS RN: 1171058-29-9
M. Wt: 461.57
InChI Key: HHDUIOXDYISAJI-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purine .


Synthesis Analysis

New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Scientific Research Applications

Synthesis and Biological Activity

N-(1-(1-(3,4-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide and its derivatives have been explored for their potential in various scientific research applications, particularly in the synthesis of complex heterocyclic compounds and evaluation of their biological activities. These compounds have been synthesized through various chemical reactions, including microwave irradiative cyclocondensation, and evaluated for their insecticidal, antibacterial, and anticancer properties.

For instance, a study on the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation highlighted the preparation of compounds with significant insecticidal and antibacterial potential. These compounds were evaluated against various insects and microorganisms, demonstrating their relevance in developing new agents for pest and disease control (Deohate & Palaspagar, 2020).

Another research focused on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which showed potential as antimicrobial and anticancer agents. The synthesized compounds were characterized and evaluated for their in vitro activities, with some showing higher anticancer activity than the reference drug doxorubicin, suggesting their promise as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer and Anti-Inflammatory Applications

Compounds derived from this compound have also been explored for their anticancer and anti-inflammatory applications. A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed that these compounds possess significant cytotoxic activities against cancer cell lines, as well as inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Future Directions

The future research directions could involve exploring the biological and pharmacological activities of this compound. Given the reported activities of similar compounds , this compound could potentially have applications in medicinal chemistry.

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2/c1-6-8-18(9-7-2)23(33)27-21-13-17(5)30-32(21)25-28-22-20(24(34)29-25)14-26-31(22)19-11-10-15(3)16(4)12-19/h10-14,18H,6-9H2,1-5H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDUIOXDYISAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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